molecular formula C15H11ClF2N4O2S B10899238 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10899238
M. Wt: 384.8 g/mol
InChI Key: ZEXLVGHPRMCUEE-FBCYGCLPSA-N
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Description

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a difluoromethyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring, introduction of the difluoromethyl group, and attachment of the chlorophenoxy moiety. The synthetic route may involve:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Attachment of the Chlorophenoxy Moiety: This can be done through nucleophilic substitution reactions using chlorophenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability, either batch or continuous flow processes may be employed.

    Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and yield.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenoxy moiety or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Chlorophenol derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulate their activity, leading to downstream effects.

    Disrupt Cellular Processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(FLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.

    4-[((E)-1-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a bromophenoxy moiety instead of a chlorophenoxy moiety.

Uniqueness

The presence of both the difluoromethyl group and the chlorophenoxy moiety in 4-[((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11ClF2N4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

4-[(E)-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClF2N4O2S/c16-11-3-1-2-4-12(11)23-8-10-6-5-9(24-10)7-19-22-14(13(17)18)20-21-15(22)25/h1-7,13H,8H2,(H,21,25)/b19-7+

InChI Key

ZEXLVGHPRMCUEE-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F)Cl

Origin of Product

United States

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